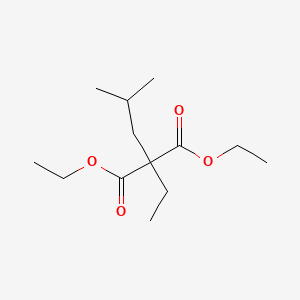

Diethyl 2-ethyl-2-isobutylmalonate

Description

Properties

Molecular Formula |

C13H24O4 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

diethyl 2-ethyl-2-(2-methylpropyl)propanedioate |

InChI |

InChI=1S/C13H24O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 |

InChI Key |

CXSIESQPWSWLSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)C)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Overview

Diethyl 2-ethyl-2-isobutylmalonate, also known as ethyl 2-carbethoxy-4-methylpentanoate or isobutylmalonic acid diethyl ester, is a diester of malonic acid with versatile applications in organic synthesis. Its unique structure, featuring two ethyl ester groups and an isobutyl group, enhances its steric properties and reactivity, making it useful in synthesizing pharmaceuticals and agrochemicals.

Detailed Alkylation Procedure (General Method)

The following procedure is based on a similar compound synthesis (dimethyl n-butyl malonate) and may be adapted for this compound:

- Materials :

- Diethyl malonate

- Ethyl halide

- Isobutyl halide

- Anhydrous potassium carbonate (powdered)

- Dimethylformamide (DMF)

- Tetrabutylammonium bromide (TBAB)

- Procedure :

- Mix diethyl malonate, ethyl halide, and isobutyl halide in a reactor. The molar ratio of diethyl malonate to alkylating agents (ethyl and isobutyl halides) to inorganic base should be optimized to maximize conversion and minimize unwanted side products.

- Add powdered potassium carbonate and DMF to the reactor. Equip the reactor with a condenser, thermometer, and stirrer.

- Heat the mixture to reflux (approximately 110-120°C) and stir continuously.

- To maintain the concentration of alkylating agents, add additional ethyl halide and isobutyl halide to the reaction mixture after 2 hours.

- Continue the reflux reaction for an additional 3 hours. Slowly add TBAB to the mixture and continue stirring for another 30 minutes.

- Monitor the reaction using gas chromatography (GC) to track the formation of the desired product.

- Distill off any excess alkylating agents and solvent at 110-125°C. Cool the mixture and filter to remove any inorganic salts.

- Fractionally distill the filtrate under reduced pressure to collect the this compound product at the appropriate boiling point.

Reaction Equation

The reaction process is an alkylation reaction of a \$$ \beta \$$-dicarbonyl compound. Using commercially available diethyl malonate, ethyl halide, and isobutyl halide as raw materials, potassium carbonate as a base, and DMF as a solvent, the reaction equation is as follows:

$$

\text{Diethyl Malonate} + \text{Ethyl Halide} + \text{Isobutyl Halide} \longrightarrow \text{this compound} + \text{Salts}

$$

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H24O4 |

| Molecular Weight | 244.33 g/mol |

| Boiling Point | Estimated, data unavailable |

| Density | Estimated, data unavailable |

| Refractive Index | Estimated, data unavailable |

Comparison with Other Malonates

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Malonate | C7H12O4 | Simplest malonate ester; widely used in synthesis |

| Diethyl Methylmalonate | C8H14O4 | Contains a methyl group; used in pharmaceutical synthesis |

| Diethyl Allylisobutylmalonate | C16H28O4 | Contains an allyl group; potential for different reactivity patterns |

This compound stands out due to its specific branching structure that enhances its steric properties and potentially alters its reactivity compared to simpler esters like diethyl malonate. This unique structure allows for diverse applications in synthetic chemistry, particularly in creating complex molecules that require specific steric configurations.

Chemical Reactions Analysis

Types of Reactions: Diethyl sec-butylethylmalonate undergoes various chemical reactions, including:

Alkylation: The enolate ion formed from diethyl sec-butylethylmalonate can react with alkyl halides to form substituted malonates.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivatives.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions:

Alkylation: Sodium hydride in N,N-dimethylformamide, alkyl halides.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heating in the presence of a suitable catalyst or under reflux conditions.

Major Products:

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Diethyl sec-butylethylmalonate has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

Industry: Diethyl sec-butylethylmalonate is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl sec-butylethylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the ester groups, which stabilize the enolate ion through resonance.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Diethyl 2-ethyl-2-isobutylmalonate with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (R₁, R₂) | Key Features |

|---|---|---|---|---|

| This compound | C₁₃H₂₄O₄ | 244.33 | Ethyl, Isobutyl | High steric hindrance; branched alkyl |

| Diethyl 2-butylmalonate | C₁₁H₂₀O₄ | 216.28 | Butyl | Linear alkyl chain; lower steric bulk |

| Diethyl 2-isopentyl-2-methylmalonate | C₁₃H₂₄O₄ | 244.33 | Isopentyl, Methyl | Mixed branching; moderate steric bulk |

| Diethyl 2-(2-cyanoethyl)malonate | C₁₀H₁₅NO₄ | 213.23 | 2-Cyanoethyl | Polar cyano group; enhanced reactivity |

| Diethyl ethyl(phenyl)malonate | C₁₆H₂₂O₄ | 278.34 | Ethyl, Phenyl | Aromatic ring; electron-withdrawing effects |

Physical Properties

- Boiling Points : Branched derivatives (e.g., isobutyl, isopentyl) exhibit lower boiling points compared to linear analogs due to reduced intermolecular van der Waals forces. For example, Diethyl 2-isopentyl-2-methylmalonate has a boiling point of ~388.7 K under reduced pressure .

- Solubility: Polar substituents (e.g., cyano in Diethyl 2-(2-cyanoethyl)malonate) enhance solubility in polar solvents like acetonitrile , while phenyl groups (Diethyl ethyl(phenyl)malonate) increase hydrophobicity .

Research Findings and Trends

Recent studies highlight the role of steric effects in malonate reactivity. For instance, this compound demonstrates slower ester hydrolysis rates compared to linear analogs, attributed to hindered nucleophilic attack at the central carbon . Computational models further predict that branching increases torsional strain, altering thermodynamic stability .

Q & A

Q. What are the standard synthetic protocols for preparing diethyl 2-ethyl-2-isobutylmalonate, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or conjugate addition reactions using malonate esters. A common approach is the Michael addition of isobutyl groups to diethyl ethylmalonate under basic conditions. For example, sodium ethoxide in ethanol may catalyze the reaction at 60–80°C, with careful control of stoichiometry to avoid over-alkylation. Solvent selection (e.g., THF vs. ethanol) impacts reaction kinetics and purity . Post-synthesis purification via fractional distillation or column chromatography is critical, as residual alkyl halides or unreacted starting materials may persist .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Key NMR signals include:

- ¹H NMR : Two triplets for the ethyl ester groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), a multiplet for the isobutyl group (δ ~0.9–1.1 ppm for CH(CH₂)₂), and a singlet for the central malonate CH group (δ ~3.5 ppm).

- ¹³C NMR : Ester carbonyls at ~170 ppm, quaternary carbon at ~55 ppm. Contradictions in peak splitting (e.g., solvent-induced shifts) require comparison with computational models or literature references .

Q. What safety precautions are essential when handling this compound in the laboratory?

The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of vapors; if exposed, rinse with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers and heat sources (recommended storage temperature: 2–8°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the isobutyl and ethyl substituents influence the reactivity of this compound in nucleophilic substitutions?

The bulky isobutyl group creates steric hindrance, slowing down nucleophilic attacks at the central carbon. Ethyl ester groups provide electron-withdrawing effects, polarizing the malonate core and enhancing electrophilicity. Comparative studies with less hindered analogs (e.g., diethyl malonate) show reduced reaction rates in alkylation steps, necessitating higher temperatures or stronger bases (e.g., LDA vs. NaOEt) .

Q. What strategies resolve contradictions in reported biological activity data for malonate derivatives, such as antimicrobial vs. cytotoxic effects?

Discrepancies often arise from assay conditions (e.g., solvent choice, cell line variability). To address this:

- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa).

- Use isotopically labeled analogs (e.g., deuterated ethyl groups) to track metabolic pathways and distinguish between specific and nonspecific effects .

- Cross-reference with computational docking studies to predict binding affinities to target enzymes .

Q. How can this compound be modified to enhance its utility in asymmetric synthesis?

Introducing chiral auxiliaries (e.g., Evans oxazolidinones) or using enantioselective catalysts (e.g., BINAP-metal complexes) during alkylation can yield enantiomerically enriched products. For example, palladium-catalyzed asymmetric allylic alkylation has been employed to generate α-quaternary centers with >90% ee .

Q. What analytical challenges arise in quantifying degradation products of this compound under accelerated stability testing?

Hydrolysis of ester groups generates ethyl alcohol and malonic acid derivatives, which can interfere with HPLC-UV detection. Use LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradation products. Stability studies at 40°C/75% RH for 4 weeks are recommended .

Methodological Guidance

Q. How should researchers design experiments to evaluate the compound’s potential in energy storage applications (e.g., as an electrolyte additive)?

Q. What techniques are optimal for studying the compound’s interactions with serum proteins in pharmacokinetic studies?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to human serum albumin.

- Fluorescence Quenching : Monitor tryptophan emission shifts upon ligand binding.

- Molecular Dynamics Simulations : Model binding pockets and residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.